

3-Chloropyridazine hydrochloride CAS number 856847-77-3

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Compound of Interest

Compound Name: 3-Chloropyridazine hydrochloride

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An In-Depth Technical Guide to **3-Chloropyridazine Hydrochloride** (CAS 856847-77-3): A Key Intermediate in Modern Synthesis

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic use of heterocyclic building blocks is paramount to the successful development of novel active compounds. Among these, **3-Chloropyridazine hydrochloride** (CAS 856847-77-3) emerges as a highly valuable and versatile intermediate. Its structure, featuring an electron-deficient pyridazine ring activated by a chloro-substituent, provides a reactive handle for a multitude of synthetic transformations. The hydrochloride salt form enhances the compound's stability and simplifies handling, making it an attractive choice for laboratory and industrial applications.

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive technical overview of **3-Chloropyridazine hydrochloride**. Moving beyond a simple recitation of data, we will delve into the causality behind its synthesis, the logic of its reactivity, and its proven utility in constructing complex molecular architectures, all grounded in authoritative references.

Part 1: Physicochemical Properties & Characterization

A thorough understanding of a reagent's properties is the foundation of its effective application.

3-Chloropyridazine hydrochloride is typically supplied as a solid with a purity of 97% or greater.^{[1][2]} Its key physicochemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	856847-77-3	^{[1][3][4]}
Molecular Formula	C ₄ H ₃ ClN ₂ ·HCl (or C ₄ H ₄ Cl ₂ N ₂)	^{[1][5][6]}
Molecular Weight	~150.99 g/mol	^{[3][5][6]}
IUPAC Name	3-chloropyridazine;hydrochloride	^{[3][6]}
Synonyms	3-Chloro-1,2-diazine hydrochloride	^[5]
SMILES	<chem>C1=CC(=NN=C1)Cl.Cl</chem>	^{[3][6][7]}
InChI Key	VYNOESFHQDZAMP-UHFFFAOYSA-N	^{[6][8]}
Storage Conditions	Store in a cool, dry place; Refrigerator (2-8°C) for long-term storage	^{[1][3]}

Structural Elucidation and Advanced Characterization

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the identity and purity of **3-Chloropyridazine hydrochloride**. Spectroscopic data for this compound are available from various chemical suppliers and databases.^{[9][10]}

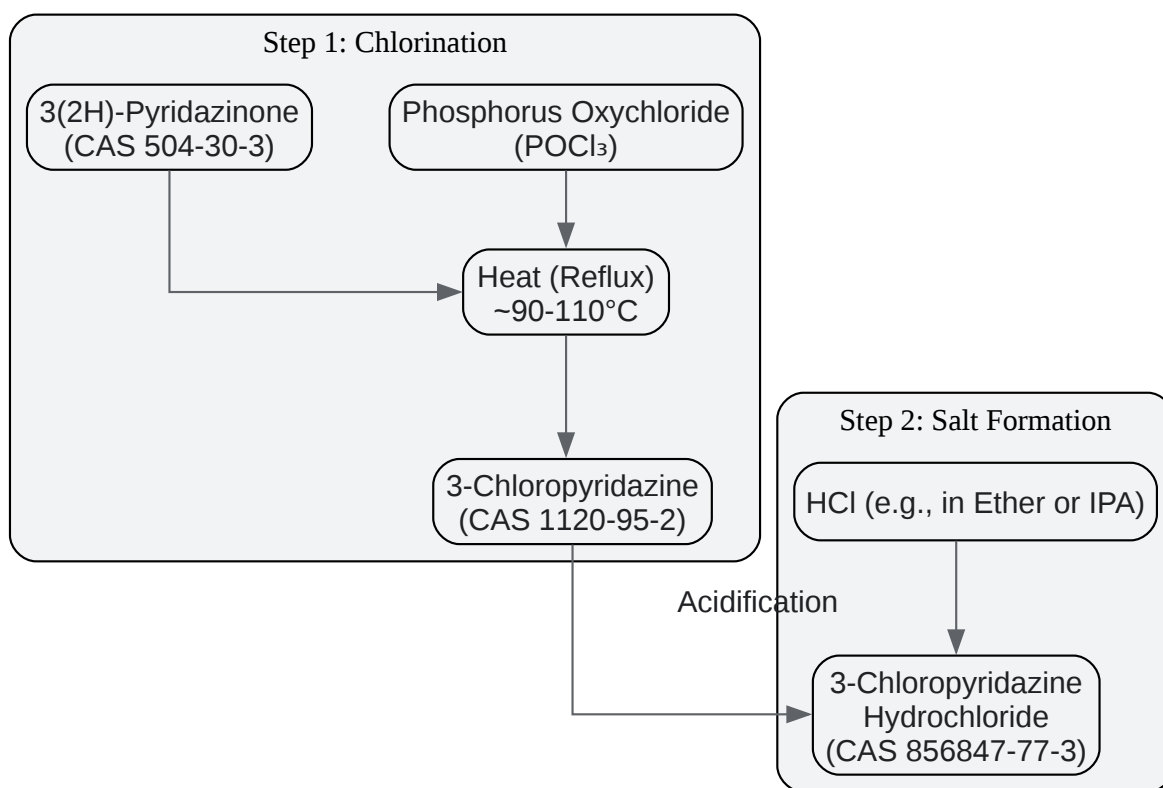
For hydrochloride salts of active pharmaceutical ingredients (APIs) and key intermediates, ³⁵Cl solid-state NMR (SSNMR) spectroscopy has emerged as a powerful, non-destructive technique for characterization.^[11] It can provide a unique fingerprint of the solid-state form, distinguish between polymorphs, and even characterize the material directly within a formulated dosage form without interference from excipients.^[11] Given the importance of quality control in drug

development, employing such advanced methods can provide invaluable insights into the material's solid-state structure and stability.

Part 2: Synthesis and Manufacturing

The synthesis of **3-Chloropyridazine hydrochloride** is efficiently achieved through a two-step process starting from the readily available 3(2H)-Pyridazinone. The core of the synthesis is the conversion of the cyclic amide (or its enol tautomer) into a chloro-heterocycle, a classic and robust transformation in heterocyclic chemistry.

Workflow: Synthesis of 3-Chloropyridazine Hydrochloride



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Caption: Synthetic pathway from 3(2H)-Pyridazinone to **3-Chloropyridazine hydrochloride**.

Experimental Protocol: Synthesis of 3-Chloropyridazine

The following protocol is a synthesized representation based on established methods for the chlorination of pyridazinones.[\[12\]](#)

Step 1: Chlorination of 3(2H)-Pyridazinone

- Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- Charging: To the flask, add 3(2H)-pyridazinone (1.0 mol equivalent).
- Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl_3) (approx. 8-10 mol equivalents) to the flask. The reaction is typically performed using POCl_3 as both the reagent and the solvent.[\[12\]](#)
- Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) for 4 hours.[\[12\]](#) The progress can be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl_3 . This is a highly exothermic process and must be done with extreme caution.
 - Neutralize the acidic solution by adding a base, such as 50% sodium hydroxide solution or ammonia, until the pH is alkaline.[\[12\]](#)
 - Extract the aqueous layer multiple times with a suitable organic solvent, such as chloroform (CHCl_3) or dichloromethane (CH_2Cl_2).[\[12\]](#)
 - Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), and filter.
- Purification: Remove the solvent under reduced pressure to yield crude 3-Chloropyridazine. Further purification can be achieved via silica gel column chromatography if necessary.[\[13\]](#)

Step 2: Formation of the Hydrochloride Salt

- Dissolve the purified 3-Chloropyridazine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
- Slowly add a solution of hydrogen chloride in the same or a compatible solvent.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **3-Chloropyridazine hydrochloride**.

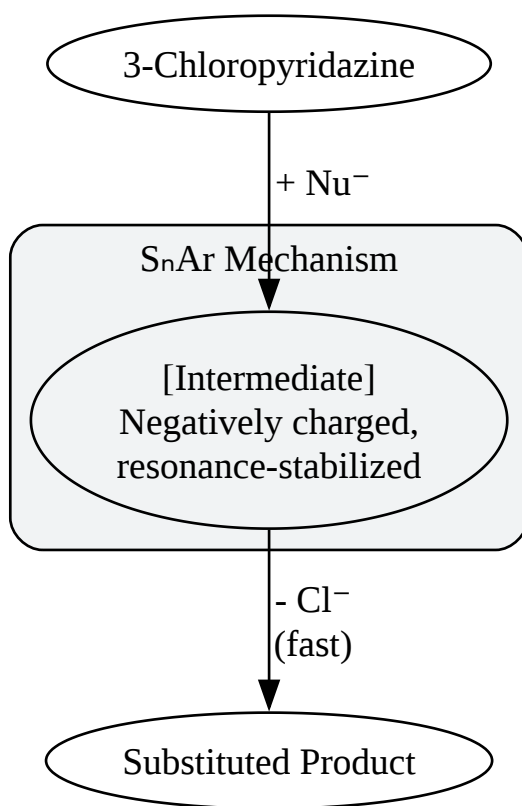
Causality Behind Experimental Choices:

- Phosphorus Oxychloride (POCl_3): POCl_3 is a powerful and cost-effective dehydrating and chlorinating agent. It reacts with the keto/enol tautomer of the pyridazinone to form a phosphate ester intermediate, which is then readily displaced by a chloride ion to yield the desired product.
- Excess Reagent: Using POCl_3 in excess ensures the reaction goes to completion and serves as the reaction medium, eliminating the need for an additional high-boiling solvent.
- Aqueous Workup: The quench with ice hydrolyzes the highly reactive excess POCl_3 . The subsequent basification is necessary to deprotonate any protonated product and ensure it partitions into the organic layer during extraction.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **3-Chloropyridazine hydrochloride** lies in the reactivity of the chlorine atom at the C3 position. The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring and makes the C3 position highly susceptible to Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$).

Mechanism: Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$)



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